molecular formula C9H8ClN3O2 B1322915 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 749216-54-4

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1322915
CAS RN: 749216-54-4
M. Wt: 225.63 g/mol
InChI Key: AAZUFGGEDDFFOB-UHFFFAOYSA-N
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Description

“Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 749216-54-4 . It has a molecular weight of 225.63 . The IUPAC name for this compound is ethyl 7-chloropyrazolo [1,5-a]pyrimidine-3-carboxylate . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is 1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While the specific chemical reactions involving “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via various chemical reactions .


Physical And Chemical Properties Analysis

As mentioned earlier, “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a solid compound with a molecular weight of 225.63 .

Safety and Hazards

The safety information for “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H313, H315, H319, H320, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZUFGGEDDFFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628766
Record name Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749216-54-4
Record name Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (0.95 g, 4.6 mmol) in POCl3 (8.0 mL, 86 mmol) was added dimethyl aniline (0.8 μL, 0.006 mmol) and the mixture was heated at 80° C. for 2 hours. The mixture was slowly poured onto ice, and the pH was carefully adjusted to ˜7 with 1N NaOH, then to pH 10 with solid Na2CO3. The mixture was then extracted with dichloromethane (3×). The organics were combined, washed with brine, dried (MgSO4) and evaporated to dryness. Trituration of the solids with hexanes gave ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (260 mg, 25%) as a tan solid. ESI-MS m/z calc. 225.0, found 226.5 (M+1)+; Retention time: 0.87 minutes (3 min run).
Quantity
0.95 g
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reactant
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8 mL
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0.8 μL
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0 (± 1) mol
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